molecular formula C12H28ClP B14608417 Tetrapropylphosphanium chloride CAS No. 60931-61-5

Tetrapropylphosphanium chloride

Cat. No.: B14608417
CAS No.: 60931-61-5
M. Wt: 238.78 g/mol
InChI Key: QBAUHKSMFOSSGE-UHFFFAOYSA-M
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Description

Quaternary phosphonium salts, such as tetrapropylphosphanium chloride, are ionic compounds featuring a central phosphorus atom bonded to four organic groups and a halide counterion. These salts are widely utilized in organic synthesis, catalysis, and materials science due to their stability and tunable physicochemical properties. While specific data on This compound is absent in the provided evidence, insights can be drawn from structurally analogous compounds like tetramethylphosphonium chloride and tetraphenylphosphonium chloride, which are well-documented in the literature .

Properties

CAS No.

60931-61-5

Molecular Formula

C12H28ClP

Molecular Weight

238.78 g/mol

IUPAC Name

tetrapropylphosphanium;chloride

InChI

InChI=1S/C12H28P.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

QBAUHKSMFOSSGE-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](CCC)(CCC)CCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylphosphanium chloride can be synthesized through the reaction of tripropylphosphine with propyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction is as follows: [ \text{(C}_3\text{H}_7\text{)}_3\text{P} + \text{C}_3\text{H}_7\text{Cl} \rightarrow \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylphosphanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium ion can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed:

Scientific Research Applications

Tetrapropylphosphanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrapropylphosphanium chloride exerts its effects involves its ability to interact with various molecular targets. The phosphonium ion can form strong electrostatic interactions with negatively charged species, facilitating reactions and processes that require such interactions. Additionally, the chloride ion can act as a nucleophile or leaving group in various chemical reactions, further enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key properties of tetramethylphosphonium chloride (Me₄P⁺Cl⁻) and tetraphenylphosphonium chloride (Ph₄P⁺Cl⁻), two widely studied phosphonium salts. These comparisons highlight trends in molecular structure, physical properties, and applications, which may extend to tetrapropylphosphanium chloride .

Table 1: Comparative Properties of Phosphonium Salts

Property Tetramethylphosphonium Chloride Tetraphenylphosphonium Chloride
Molecular Formula Not explicitly provided C₂₄H₂₀ClP
Molecular Weight Not explicitly provided 399.84 g/mol
Physical State Solid White crystalline powder
Solubility Not explicitly provided Soluble in water and organic solvents
Melting Point Not explicitly provided 300°C
Applications Laboratory chemical synthesis Phase-transfer catalyst, organic synthesis
Safety Precautions Requires respiratory protection General handling for phosphonium salts

Key Observations:

Structural Impact on Properties :

  • Alkyl vs. Aryl Substituents : The methyl groups in Me₄P⁺Cl⁻ are smaller and less hydrophobic than the phenyl groups in Ph₄P⁺Cl⁻. This difference likely results in lower melting points and altered solubility profiles for alkyl-substituted phosphonium salts compared to aryl analogs .
  • Molecular Weight : The bulky phenyl groups in Ph₄P⁺Cl⁻ contribute to its higher molecular weight (399.84 g/mol), whereas alkyl-substituted variants (e.g., methyl or propyl) are expected to have lower weights .

Tetraphenylphosphonium Chloride: Functions as a phase-transfer catalyst due to its solubility in both aqueous and organic phases, facilitating reactions like nucleophilic substitutions .

Safety and Handling: Me₄P⁺Cl⁻ requires respiratory protection (e.g., P95 masks) and strict handling protocols to avoid inhalation or skin contact .

Inferences for this compound

While direct data on This compound is unavailable in the provided evidence, its propyl substituents suggest intermediate properties between methyl and phenyl analogs:

  • Solubility : Propyl groups may enhance organic solubility compared to methyl analogs but reduce water solubility relative to phenyl derivatives.
  • Thermal Stability : A melting point lower than Ph₄P⁺Cl⁻ (300°C) but higher than Me₄P⁺Cl⁻ is anticipated.
  • Applications: Potential use as a phase-transfer catalyst or ionic liquid, leveraging its balanced hydrophobicity .

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